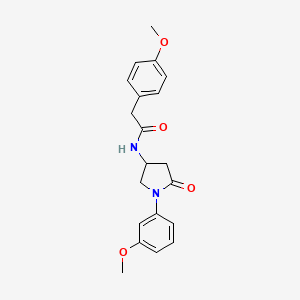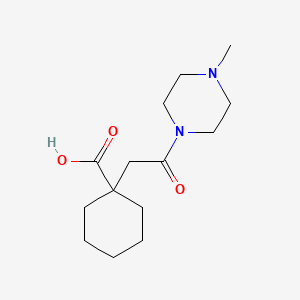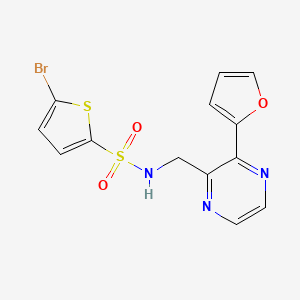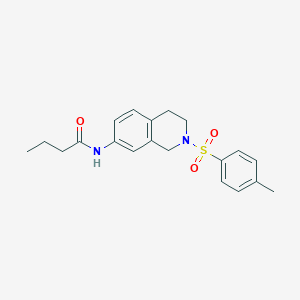
2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has also been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide in lab experiments is its high yield and purity, which allows for consistent and reliable results. It is also relatively easy to synthesize compared to other compounds with similar properties. However, one limitation is that 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has not yet been extensively studied in human trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a preventative measure against cognitive decline in aging populations. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide and its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 1-(3-methoxyphenyl)-5-pyrrolidin-3-ylpentan-1-one in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 2-(4-methoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-8-6-14(7-9-17)10-19(23)21-15-11-20(24)22(13-15)16-4-3-5-18(12-16)26-2/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXENBXFQMOPKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)


![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)

![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)